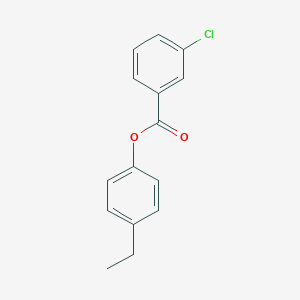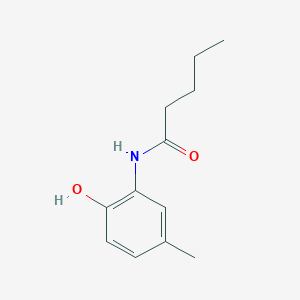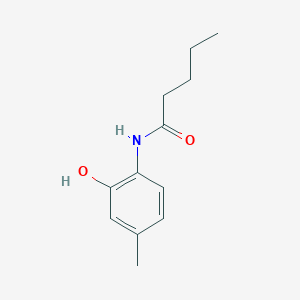
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide, also known as Efaroxan, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonylureas and is primarily used as an alpha-2 adrenergic receptor antagonist.
作用机制
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves its ability to block the alpha-2 adrenergic receptors. These receptors are primarily found in the central nervous system and play a role in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide enhances the release of neurotransmitters such as norepinephrine and dopamine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type 2 diabetes. Additionally, this compound has been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide in lab experiments is its ability to selectively block the alpha-2 adrenergic receptors. This allows researchers to study the specific physiological processes that are regulated by these receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another potential direction is the study of the long-term effects of this compound on cognitive function and memory. Additionally, further research is needed to determine the potential applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-5-ethyl-6-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of this synthesis method is reported to be around 60-70%.
科学研究应用
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience, where it is used as an alpha-2 adrenergic receptor antagonist. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In addition to its application in neuroscience, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of diabetes. This compound has been shown to enhance insulin secretion and improve glucose tolerance in animal models, making it a potential candidate for the treatment of type 2 diabetes.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-10-7-9-13(3)16(14)17-20(18,19)15-11-6-5-8-12(15)2/h5-11,17H,4H2,1-3H3 |
InChI 键 |
FFIHZFDVWXPSRW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
规范 SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)




![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)